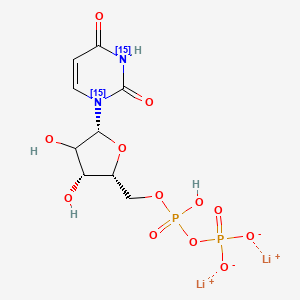
Uridine 5'-diphosphate-15N2 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-diphosphate-15N2 (dilithium) is a compound where uridine 5’-diphosphate is labeled with nitrogen-15 isotopes. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. Uridine 5’-diphosphate itself is a P2Y6 receptor agonist with an EC50 of 0.013 μM for the human P2Y6 receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into uridine 5’-diphosphate. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed. the general approach involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers .
Industrial Production Methods
Industrial production methods for uridine 5’-diphosphate-15N2 (dilithium) are not explicitly detailed in the available literature. The compound is typically produced in specialized laboratories equipped to handle stable isotope labeling and purification processes .
化学反应分析
Types of Reactions
Uridine 5’-diphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate derivatives with additional oxygen atoms, while reduction may yield derivatives with additional hydrogen atoms .
科学研究应用
Uridine 5’-diphosphate-15N2 (dilithium) has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Studied for its role as a P2Y6 receptor agonist, which is involved in various cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications due to its interaction with P2Y6 receptors.
Industry: Utilized in the development of stable isotope-labeled compounds for various research and development purposes
作用机制
Uridine 5’-diphosphate-15N2 (dilithium) exerts its effects by acting as a P2Y6 receptor agonist. The P2Y6 receptor is a G protein-coupled receptor involved in various cellular signaling pathways. When uridine 5’-diphosphate binds to the P2Y6 receptor, it activates the receptor, leading to downstream signaling events that can affect cellular functions such as inflammation, immune response, and cell proliferation .
相似化合物的比较
Similar Compounds
Uridine 5’-diphosphate: The non-labeled version of the compound.
Uridine 5’-diphosphate-13C9 (dilithium): Labeled with carbon-13 isotopes.
Uridine 5’-diphosphate-13C9,15N2 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine 5’-diphosphate-15N2 (dilithium) is unique due to its specific labeling with nitrogen-15 isotopes, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and tracking of the compound in various biological and chemical processes .
属性
分子式 |
C9H12Li2N2O12P2 |
|---|---|
分子量 |
418.1 g/mol |
IUPAC 名称 |
dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
InChI 键 |
JUXAWRZUJHDAOE-BXRRZPCLSA-L |
手性 SMILES |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















